5-Fluoro-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and its derivatives often involves condensation reactions of amino-pyrazoles with fluorinated diketones or aldehydes. For instance, Joshi et al. (1979) synthesized fluorine-containing 5-amino-1,3-disubstituted pyrazoles, which were further reacted with fluorinated 1,3-diketones to produce 1H-pyrazolo[3,4-b]pyridines, confirmed by spectral studies (Joshi, Pathak, & Garg, 1979).
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied using spectroscopic methods. For example, Halim and Ibrahim (2022) performed quantum studies, including density functional theory (DFT) calculations, to analyze the molecular structure and properties of a novel 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivative, confirming its stability and electronic characteristics (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
5-Fluoro-1H-pyrazolo[3,4-b]pyridines undergo various chemical reactions, including ring closure and multi-component reactions, enabling the synthesis of complex heterocyclic compounds. El‐Borai et al. (2012) described an efficient one-pot synthesis method for pyrazolo[3,4-b]pyridine derivatives, highlighting their potential in antibacterial and antitumor activities (El‐Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Physical Properties Analysis
The physical properties of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on the crystal structure and optical properties of these compounds provide insights into their behavior in different conditions. Yang et al. (2011) synthesized and characterized pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives, analyzing their absorption and fluorescence properties (Yang, Mu, Chen, Feng, Jia, & Wang, 2011).
Scientific Research Applications
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Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives : This field involves the development of synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .
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Biomedical Applications : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date. This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
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Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile : 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was a key intermediate for the preparation of vericiguat. A new approach for the synthesis was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .
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PPARα Activation : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, which are ligand-dependent transcriptional factors that belong to the nuclear receptor superfamily. They recognize peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation .
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Preparation of Vericiguat : 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a key intermediate for the preparation of vericiguat . A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .
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Dyslipidemia Treatment : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists . PPARα are ligand-dependent transcriptional factors that belong to the nuclear receptor superfamily. They recognize peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation .
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Synthesis of Heterocyclic Compounds : This field involves the development of synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .
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Biological Activity Studies : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date. This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biological activity of such compounds .
properties
IUPAC Name |
5-fluoro-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOJSDJMLDYOIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrazolo[3,4-B]pyridine |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.